molecular formula C10H13ClN4 B2491068 6-(Piperazin-1-yl)picolinonitrile hydrochloride CAS No. 2248264-11-9

6-(Piperazin-1-yl)picolinonitrile hydrochloride

Cat. No.: B2491068
CAS No.: 2248264-11-9
M. Wt: 224.69
InChI Key: XUDCUNAEVMBHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-yl)picolinonitrile hydrochloride (CAS 2248264-11-9) is a valuable chemical intermediate in pharmaceutical and organic synthesis research . This compound features a piperazine ring linked to a picolinonitrile scaffold, a structure frequently employed in the development of novel bioactive molecules . With a molecular formula of C 10 H 13 ClN 4 and a molecular weight of 224.69 g/mol, it serves as a versatile building block for constructing more complex chemical entities . The compound is offered with a high purity level of 98% and is recommended to be stored in a cool, dark place at 2-8°C to ensure stability . It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers can procure this product in various quantities, typically ranging from 100mg to 1g, to suit different experimental needs .

Properties

IUPAC Name

6-piperazin-1-ylpyridine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-8-9-2-1-3-10(13-9)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCUNAEVMBHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248264-11-9
Record name 6-(piperazin-1-yl)pyridine-2-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halopyridine-Piperazine Coupling

The most widely reported method involves reacting 6-chloropicolinonitrile (1 ) with piperazine (2 ) in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Potassium carbonate or sodium hydride is typically used to deprotonate piperazine, enhancing its nucleophilicity. For example, Du et al. achieved a 68% yield by heating 1 and 2 in acetonitrile at 80°C for 24 hours (Scheme 1A). The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex through π-stacking between the electron-deficient pyridine ring and piperazine, and (2) elimination of HCl to restore aromaticity.

Table 1: SNAr Reaction Optimization

Leaving Group Solvent Base Temperature (°C) Time (h) Yield (%) Source
Cl Acetonitrile K2CO3 80 24 68
Br DMF NaH 100 12 72
Cl Toluene Et3N 110 18 54

Bromine as a leaving group improves reactivity due to its lower bond dissociation energy (C–Br: 276 kJ/mol vs. C–Cl: 339 kJ/mol), but requires higher temperatures. Side products, such as bis-piperazine adducts, are minimized by using a 1:1.2 molar ratio of 1 to 2 .

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 6-bromopicolinonitrile (3 ) with piperazine has been explored for enhanced regioselectivity. A protocol using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in toluene at 100°C achieved a 78% yield of the target compound (Scheme 1B). This method avoids the harsh conditions of SNAr but introduces challenges in catalyst recovery and residual metal contamination.

Key Advantages:

  • Tolerance of electron-withdrawing groups (e.g., nitrile) on the pyridine ring.
  • Scalable to multikilogram batches with <5 ppm palladium post-purification.

Post-Functionalization of Preformed Piperazine-Pyridine Scaffolds

Cyanation of 6-(Piperazin-1-yl)picolinamide

An alternative route involves cyanation of 6-(piperazin-1-yl)picolinamide (4 ) using POCl3 and NH4Cl in DMF at 0–5°C (Scheme 1C). This method, adapted from Hradil’s work on chloropyridine amination, provides a 63% yield but requires stringent temperature control to prevent over-cyanation.

Purification and Hydrochloride Salt Formation

Crude 6-(Piperazin-1-yl)picolinonitrile is purified via silica gel chromatography (eluent: 5% MeOH in CH2Cl2) or recrystallization from ethanol/water (4:1). Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether, yielding a crystalline solid with >99% purity (HPLC).

Industrial-Scale Considerations:

  • Telescoped Synthesis: Combined SNAr and salt formation steps reduce processing time by 40%.
  • Green Chemistry: Replacement of DMF with cyclopentyl methyl ether (CPME) lowers the process mass intensity (PMI) from 87 to 32.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Cost (USD/kg) Purity (%) Scalability Environmental Impact
SNAr (Cl) 120 98.5 High Moderate
Buchwald-Hartwig 340 99.8 Medium High (Pd waste)
Cyanation 210 97.2 Low Low

SNAr remains the most cost-effective and scalable approach, while transition metal-catalyzed methods are reserved for high-purity applications.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)picolinonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

6-(Piperazin-1-yl)picolinonitrile hydrochloride is investigated for its potential therapeutic properties. It serves as a precursor in the development of pharmaceutical agents targeting various diseases. Notably, it has shown promise in the following areas:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit tumor growth in xenograft models. In vivo experiments indicated significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Neuropharmacology : The compound's interaction with neurotransmitter receptors has been explored for its implications in treating neurodegenerative disorders. Its structural similarity to known neuroactive compounds facilitates its study as a potential drug candidate .

Biological Research

In biological studies, this compound is utilized to explore cellular pathways and receptor interactions:

  • Mechanism of Action : The compound has been shown to modulate the activity of specific enzymes and receptors, influencing various biological processes. This property makes it valuable in pharmacological research aimed at understanding disease mechanisms.
  • In vitro Studies : Experiments have revealed that this compound can affect cytokine production in macrophage cell lines, indicating its role in inflammatory responses. For instance, treatment with the compound reduced TNF-alpha and IL-6 production significantly compared to controls.

Industrial Applications

In industrial contexts, this compound is employed in catalysis studies and the synthesis of specialty chemicals:

  • Catalysis : The compound's unique structure allows it to serve as a catalyst or building block in the synthesis of more complex organic molecules. This versatility is crucial for developing new materials and chemicals.

Case Study 1: Tumor Growth Inhibition

In a controlled study using xenograft models, treatment with this compound resulted in a significant decrease in tumor size over a period of several weeks compared to untreated controls. This study underscores the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following data summarizes these findings:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data suggests that this compound may have therapeutic potential in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)picolinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent Key Functional Groups Molecular Weight (g/mol)
6-(Piperazin-1-yl)picolinonitrile HCl Piperazinyl Amine (basic), Nitrile 239.74 (calculated)
6-(Benzyloxy)picolinonitrile Benzyloxy Ether, Nitrile 210.25 (calculated)
6-(Benzyloxy)picolinimidamide HCl Benzyloxy, Imidamide Ether, Amidine 256.74 (calculated)

Key Observations :

  • Solubility : The hydrochloride salt of the piperazinyl derivative exhibits higher aqueous solubility compared to the neutral benzyloxy analogs due to ionic character .
  • Reactivity : The nitrile group in all compounds allows for reactions such as hydrolysis or cycloaddition. However, the benzyloxy group in analogs can be cleaved via hydrogenation, enabling deprotection strategies in synthesis.
  • Biological Relevance : Piperazine-containing compounds often demonstrate enhanced binding to amine-recognizing biological targets (e.g., GPCRs), whereas benzyloxy groups may improve lipophilicity and membrane permeability .

Analysis :

  • The higher supplier count for 6-(Benzyloxy)picolinonitrile (8 suppliers) suggests broader industrial use as a synthetic intermediate .
  • The piperazinyl derivative’s hydrochloride salt is likely niche, tailored for drug discovery where solubility and target engagement are critical.

Pharmacokinetic and Physicochemical Properties (Inferred)

Property 6-(Piperazin-1-yl)picolinonitrile HCl 6-(Benzyloxy)picolinonitrile
logP (Predicted) ~1.2 (hydrophilic) ~2.8 (lipophilic)
Stability Stable in acidic conditions Sensitive to reducing agents
Bioavailability High (salt form) Moderate (requires formulation)

Notes:

  • The hydrochloride salt’s ionic nature improves oral absorption, a common strategy in drug design.
  • Benzyloxy analogs may require prodrug strategies to enhance bioavailability.

Biological Activity

6-(Piperazin-1-yl)picolinonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure lends itself to various biological activities, making it a valuable candidate for drug development and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : 6-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. This compound has been shown to modulate various biological pathways, influencing cellular functions such as proliferation and apoptosis.

Key Mechanisms:

  • TRPC6 Modulation : Research indicates that this compound acts as an inhibitor of the TRPC6 channel, which is implicated in several cardiovascular and pulmonary diseases. Dysregulation of TRPC6 is associated with conditions like idiopathic pulmonary arterial hypertension (IPAH) and cardiac hypertrophy .
  • Histone Methylation Inhibition : The compound has been identified as a potential inhibitor of histone methyltransferases involved in schistosomiasis, suggesting its utility in targeting epigenetic modifications .

Biological Activity and Applications

The compound exhibits a range of biological activities that can be categorized into therapeutic potentials:

1. Antiproliferative Effects

  • Studies have demonstrated that this compound can significantly reduce the proliferation of pulmonary artery smooth muscle cells (PASMCs) derived from IPAH patients, indicating its potential role in treating vascular diseases .

2. Anti-Schistosomal Activity

  • The compound has shown promising results in combating schistosomiasis by affecting the lifecycle stages of Schistosoma mansoni. In vitro assays revealed significant impacts on parasite motility and reproduction, suggesting its potential as a new treatment option for this neglected tropical disease .

3. Neuropharmacological Effects

  • Preliminary investigations suggest that derivatives of this compound may exhibit neuroprotective properties, warranting further exploration in neurodegenerative disease models.

Case Studies

Several studies highlight the efficacy of this compound in specific applications:

Case Study 1: Treatment of IPAH

In a controlled study involving PASMCs from IPAH patients, treatment with TRPC6 inhibitors led to a marked decrease in cell proliferation and calcium influx, suggesting a potential therapeutic pathway for managing IPAH through modulation of TRPC6 activity .

Case Study 2: Schistosomiasis Intervention

A study focusing on the anti-schistosomal properties of the compound revealed that it could inhibit the transformation stages of S. mansoni, thus providing a basis for developing new schistosomicides amidst rising drug resistance to existing treatments .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntiproliferative, Anti-schistosomalTRPC6 inhibition, Histone methylation inhibition
6-(Piperazin-1-yl)-1,3,5-triazineAntiparasiticHistone methyltransferase inhibition
BosentanAntihypertensiveEndothelin receptor blockade

Q & A

Q. What are the optimal synthetic routes for 6-(Piperazin-1-yl)picolinonitrile hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between picolinonitrile derivatives and piperazine. Key steps include:
  • Using a polar aprotic solvent (e.g., DMF or acetonitrile) to enhance reactivity.
  • Optimizing stoichiometry (e.g., 1.2:1 molar ratio of piperazine to picolinonitrile precursor) to minimize side products.
  • Employing catalysts like K₂CO₃ or DIEA to deprotonate piperazine and accelerate coupling .
    Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves yield (>75% reported in analogous syntheses) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact, as piperazine derivatives may cause irritation .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., free piperazine or nitrile hydrolysis products) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
TechniqueKey ParametersApplication
¹H/¹³C NMR DMSO-d₆ solvent, δ 2.5–3.5 ppm (piperazine protons), δ 8.0–8.5 ppm (picolinonitrile aromatic protons)Confirm molecular structure and purity .
FT-IR Peaks at ~2240 cm⁻¹ (C≡N stretch), ~3300 cm⁻¹ (N-H stretch of piperazine)Identify functional groups .
LC-MS ESI+ mode, m/z [M+H]⁺ = 219.2 (calculated for C₁₀H₁₁N₄Cl)Verify molecular weight and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data from multiple studies, focusing on dose-response relationships and receptor binding affinities .
  • Structural Analogues : Compare activity with derivatives (e.g., 6-chloro-2-piperazin-1-yl-quinoline) to identify structure-activity trends .

Q. What computational strategies predict the pharmacological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₂A or dopamine D₂) based on piperazine’s conformational flexibility .
  • QSAR Modeling : Train models on datasets of piperazine-containing compounds to correlate substituent effects (e.g., nitrile position) with activity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration, critical for CNS drug development .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

  • Methodological Answer :
  • HPLC-UV/FLD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with detection at 254 nm. Validate via spike-recovery tests in plasma (recovery >90%, LOD 0.1 µg/mL) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 219 → 164 for quantification) to enhance specificity in tissue homogenates .
  • Standard Addition : Address matrix effects by spiking known concentrations into samples (e.g., liver microsomes) .

Data Contradiction Analysis Example

  • Case Study : Conflicting reports on cytochrome P450 inhibition.
  • Hypothesis : Variability in assay conditions (e.g., NADPH concentration, incubation time).
  • Resolution : Conduct time-course experiments with controlled cofactor levels. Use recombinant CYP isoforms to isolate contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.